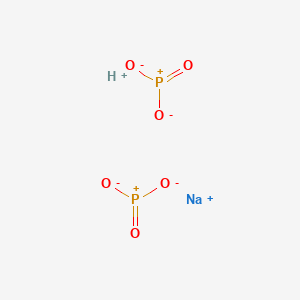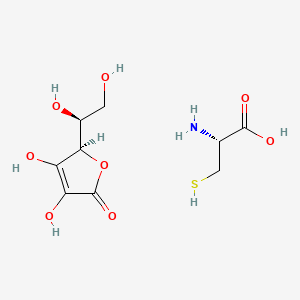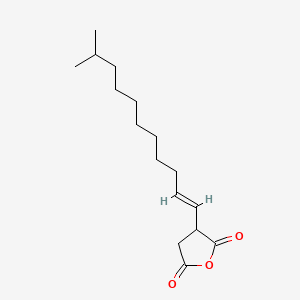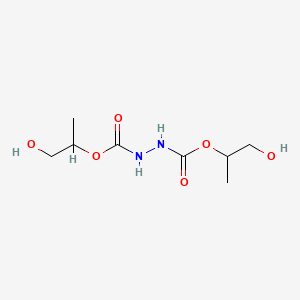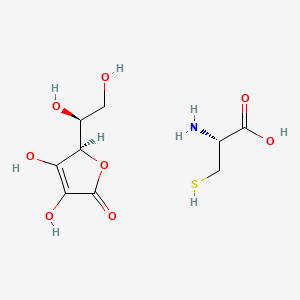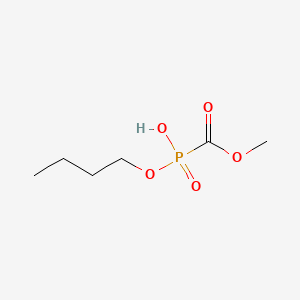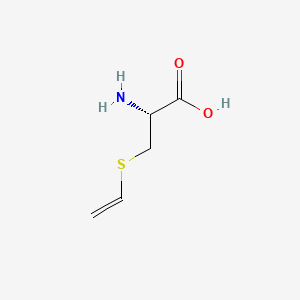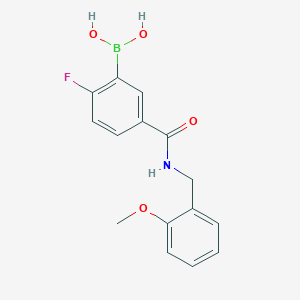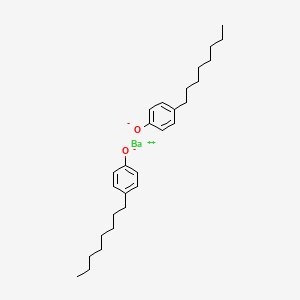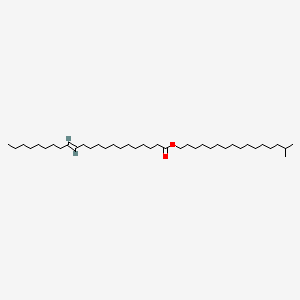
2-Ethylundecyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylundecyl acetate is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of 2-ethylundecanol and acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethylundecyl acetate can be synthesized through the esterification reaction between 2-ethylundecanol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
2-Ethylundecanol+Acetic Acid→2-Ethylundecyl Acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. Additionally, the use of a distillation column can help in the separation and purification of the ester from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylundecyl acetate, like other esters, can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-ethylundecanol and acetic acid in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl) and heat
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: 2-Ethylundecanol and acetic acid.
Reduction: 2-Ethylundecanol.
Transesterification: A different ester and alcohol, depending on the reacting alcohol.
Applications De Recherche Scientifique
2-Ethylundecyl acetate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industries for its pleasant fruity aroma.
Mécanisme D'action
The mechanism of action of 2-ethylundecyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In chemical reactions, the ester bond is susceptible to nucleophilic attack, which can lead to hydrolysis or transesterification.
Comparaison Avec Des Composés Similaires
2-Ethylundecyl acetate can be compared with other esters such as ethyl acetate, butyl acetate, and isoamyl acetate. While all these compounds share similar chemical properties, this compound is unique due to its longer carbon chain and the presence of an ethyl group at the second position. This structural difference imparts distinct olfactory properties and influences its reactivity in chemical reactions.
List of Similar Compounds
- Ethyl acetate
- Butyl acetate
- Isoamyl acetate
- Octyl acetate
This compound stands out due to its specific structural features and applications in various industries.
Propriétés
Numéro CAS |
94021-81-5 |
|---|---|
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
2-ethylundecyl acetate |
InChI |
InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-12-15(5-2)13-17-14(3)16/h15H,4-13H2,1-3H3 |
Clé InChI |
KWUPPUGMLVAFFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CC)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


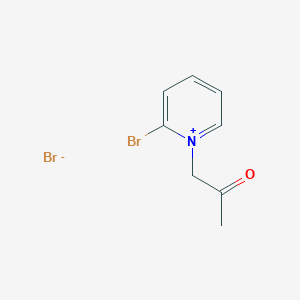
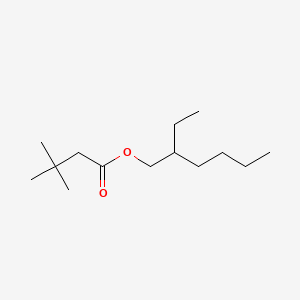
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
